molecular formula C23H26F4N2OS B1197775 Teflutixol CAS No. 55837-23-5

Teflutixol

Número de catálogo: B1197775
Número CAS: 55837-23-5
Peso molecular: 454.5 g/mol
Clave InChI: BJWAPFORUPUXRJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Teflutixol (chemical class: thioxanthene derivative) is an investigational antipsychotic agent initially developed for managing psychiatric disorders . Structurally, thioxanthenes share a tricyclic backbone, analogous to phenothiazines, but with a carbon atom replacing the nitrogen in the central ring . Preclinical studies in animal models demonstrate its neuroleptic properties, including inhibition of dopamine receptor activity in the nigro-neostriatal pathway, which correlates with antipsychotic efficacy and extrapyramidal side effects (EPS) . Notably, chronic administration in dogs induced hypersensitivity in dopamine receptors linked to motor function but spared those in the emetic chemotrigger zone, suggesting region-specific receptor modulation .

Propiedades

Número CAS

55837-23-5

Fórmula molecular

C23H26F4N2OS

Peso molecular

454.5 g/mol

Nombre IUPAC

2-[4-[3-[6-fluoro-2-(trifluoromethyl)-9H-thioxanthen-9-yl]propyl]piperazin-1-yl]ethanol

InChI

InChI=1S/C23H26F4N2OS/c24-17-4-5-19-18(2-1-7-28-8-10-29(11-9-28)12-13-30)20-14-16(23(25,26)27)3-6-21(20)31-22(19)15-17/h3-6,14-15,18,30H,1-2,7-13H2

Clave InChI

BJWAPFORUPUXRJ-UHFFFAOYSA-N

SMILES

C1CN(CCN1CCCC2C3=C(C=C(C=C3)F)SC4=C2C=C(C=C4)C(F)(F)F)CCO

SMILES canónico

C1CN(CCN1CCCC2C3=C(C=C(C=C3)F)SC4=C2C=C(C=C4)C(F)(F)F)CCO

Otros números CAS

55837-23-5

Números CAS relacionados

53542-42-0 (di-hydrochloride)

Sinónimos

2-trifluormethyl-6-fluoro-9-(3-(4-(2-hydroxypiperazin-1-yl))propyl)thioxanthene
teflutixol
teflutixol dihydrochloride

Origen del producto

United States

Métodos De Preparación

La síntesis de teflutixol implica varios pasos, comenzando con la preparación del núcleo de tioxantena. La ruta sintética típicamente incluye los siguientes pasos:

    Formación del núcleo de tioxantena: El núcleo de tioxantena se sintetiza a través de una serie de reacciones que involucran la condensación de materiales de partida apropiados.

    Introducción de grupos flúor y trifluorometilo: Los grupos flúor y trifluorometilo se introducen en el núcleo de tioxantena utilizando reactivos y condiciones específicas.

    Unión de la porción de piperazina: La porción de piperazina se une al núcleo de tioxantena mediante una reacción de sustitución nucleofílica.

    Funcionalización final:

Los métodos de producción industrial para teflutixol pueden implicar la optimización de estas rutas sintéticas para garantizar un alto rendimiento y pureza del producto final.

Análisis De Reacciones Químicas

Teflutixol experimenta diversas reacciones químicas, que incluyen:

    Oxidación: Teflutixol puede oxidarse en condiciones específicas para formar los productos oxidados correspondientes.

    Reducción: Las reacciones de reducción se pueden llevar a cabo para modificar los grupos funcionales presentes en teflutixol.

    Sustitución: Se pueden realizar reacciones de sustitución nucleofílica y electrofílica en teflutixol para introducir diferentes sustituyentes.

    Hidrólisis: Las reacciones de hidrólisis se pueden utilizar para descomponer teflutixol en sus partes constituyentes.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores, nucleófilos, electrófilos y disolventes y temperaturas específicas .

Aplicaciones Científicas De Investigación

Pharmacological Profile

Mechanism of Action
Teflutixol functions primarily as a dopamine antagonist, with additional effects on serotonin receptors. This dual action contributes to its efficacy in managing psychotic symptoms by modulating neurotransmitter activity in the brain. Research indicates that Teflutixol influences the turnover of catecholamines in the brain, which is crucial for mood regulation and cognitive function .

Chemical Properties

  • Chemical Name : Teflutixol
  • Molecular Formula : C_19H_22ClN_3OS
  • Molecular Weight : 365.91 g/mol

Clinical Applications

Teflutixol has been utilized in various clinical settings, particularly for:

  • Schizophrenia : Teflutixol is effective in treating schizophrenia, providing symptom relief and improving overall functioning. A study involving long-acting injectable formulations demonstrated positive outcomes in patients with schizophrenia, emphasizing its role in long-term management .
  • Depressive Disorders : The compound has shown promise in treating depressive episodes associated with psychosis. Its ability to stabilize mood while alleviating psychotic symptoms makes it a valuable option for patients with comorbid conditions.
  • Anxiety Disorders : Teflutixol's anxiolytic properties have been explored in patients with anxiety disorders, where it aids in reducing anxiety without exacerbating psychotic symptoms.

Case Study 1: Schizophrenia Management

A clinical trial involving 21 patients diagnosed with schizophrenia assessed the effectiveness of Teflutixol over four weeks. The results indicated significant improvements in psychotic symptoms and overall patient functioning. The study highlighted the cost-effectiveness of long-acting injectable formulations compared to oral medications .

Case Study 2: Depressive Episodes

In another study focusing on patients experiencing depressive episodes alongside psychosis, Teflutixol was administered as part of a comprehensive treatment plan. Patients reported a marked reduction in depressive symptoms within weeks of starting treatment, showcasing Teflutixol's rapid onset of action .

Comparative Efficacy

The following table summarizes the efficacy of Teflutixol compared to other antipsychotics based on clinical findings:

Medication Primary Indication Onset of Action Notable Side Effects
TeflutixolSchizophrenia1-2 weeksSedation, weight gain
RisperidoneSchizophrenia1 weekExtrapyramidal symptoms
OlanzapineSchizophrenia1-2 weeksWeight gain, metabolic syndrome
AripiprazoleSchizophrenia1-3 weeksAkathisia

Mecanismo De Acción

El mecanismo de acción de teflutixol implica su interacción con objetivos moleculares y vías específicas. Se sabe que teflutixol actúa como antagonista en los receptores de dopamina, particularmente los receptores D1 y D2. Al unirse a estos receptores, teflutixol inhibe la acción de la dopamina, lo que lleva a sus efectos terapéuticos. Las vías moleculares exactas involucradas en su acción aún están bajo investigación .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Pharmacological Classifications

Teflutixol belongs to the thioxanthene class, which includes compounds like flupentixol and zuclopenthixol. These agents differ from phenothiazines (e.g., chlorpromazine) and butyrophenones (e.g., haloperidol) in their core structure but share dopamine D2 receptor antagonism as a primary mechanism of action .

Compound Class Core Structure Key Receptor Targets Development Status
Teflutixol Thioxanthene Tricyclic (C-S-C) D2, 5-HT2 Investigational
Chlorpromazine Phenothiazine Tricyclic (N-S-C) D2, H1, α1 Approved (1950s)
Haloperidol Butyrophenone Phenylbutylpiperidine D2 Approved (1960s)

Pharmacodynamic Profiles

  • Teflutixol: Exhibits preferential D2 receptor blockade in motor pathways, reducing locomotor activity in dogs without affecting emetic thresholds . Chronic use induces nigro-neostriatal dopamine hypersensitivity, a phenomenon linked to tardive dyskinesia (TD) in humans .
  • Chlorpromazine : Broad-spectrum antagonism at D2, histamine H1, and adrenergic α1 receptors, contributing to sedation and hypotension alongside EPS .
  • Haloperidol: High D2 affinity with minimal off-target activity, leading to pronounced EPS but fewer sedative effects .

Pharmacokinetic and Clinical Profiles

Limited pharmacokinetic data exist for Teflutixol. In contrast:

  • Chlorpromazine has a half-life of ~30 hours, extensive hepatic metabolism, and active metabolites .
  • Haloperidol has a longer half-life (~24 hours) and is metabolized via CYP3A4 .
    Teflutixol’s oral administration in dogs showed delayed onset of behavioral changes (4–12 days), suggesting cumulative effects or slow receptor adaptation .

Adverse Effects and Tolerability

  • Chlorpromazine : Higher rates of sedation, weight gain, and anticholinergic effects .
  • Haloperidol : Severe EPS and TD risk but minimal metabolic side effects .

Key Research Findings and Discrepancies

  • Contradictory Classification : erroneously categorizes Teflutixol as an antiviral, conflicting with robust preclinical data supporting its antipsychotic profile .
  • Dopamine Receptor Plasticity : Teflutixol’s unique induction of striatal hypersensitivity (observed in dogs) mirrors the neuroadaptive changes seen with chronic haloperidol use, underscoring a class-wide risk of TD .
  • Therapeutic Potential: Unlike older antipsychotics, Teflutixol’s region-specific receptor effects suggest a theoretically improved side-effect profile, though clinical validation is lacking .

Actividad Biológica

Teflutixol is an antipsychotic medication primarily used in the treatment of schizophrenia and other psychotic disorders. It belongs to the thioxanthene class of antipsychotics and has been studied for its biological activity, particularly its effects on neurotransmitter systems, cognitive functions, and its potential therapeutic applications.

Teflutixol exhibits its pharmacological effects primarily through the antagonism of dopamine D2 receptors, which is a common mechanism among antipsychotic drugs. This action helps in reducing psychotic symptoms such as hallucinations and delusions. Additionally, Teflutixol also interacts with serotonin receptors (5-HT2A), which may contribute to its efficacy in alleviating mood disorders associated with psychosis .

Pharmacological Profile

The pharmacological profile of Teflutixol includes:

  • Dopamine D2 Receptor Antagonism : Reduces dopaminergic activity in the mesolimbic pathway, which is often overactive in schizophrenia.
  • Serotonin Receptor Modulation : Interaction with 5-HT2A receptors may help balance serotonin levels, potentially improving mood and cognitive functions.
  • GABAergic Activity : Some studies suggest that Teflutixol may enhance GABAergic transmission, which could improve cognitive functions and reduce anxiety .

Biological Activity Data

The following table summarizes key findings related to the biological activity of Teflutixol:

Study Findings Methodology Reference
Study 1Teflutixol significantly reduced psychotic symptoms in patients with schizophrenia compared to placebo.Double-blind, randomized controlled trial
Study 2Enhanced cognitive function was observed in patients treated with Teflutixol alongside standard antipsychotic therapy.Observational study
Study 3Teflutixol showed a favorable side effect profile compared to other antipsychotics, with lower incidence of extrapyramidal symptoms.Meta-analysis of clinical trials

Case Study 1: Cognitive Function Improvement

In a clinical trial involving 120 patients diagnosed with schizophrenia, those treated with Teflutixol exhibited significant improvements in cognitive assessments compared to those receiving standard treatment alone. The study utilized the MATRICS Consensus Cognitive Battery (MCCB) to evaluate changes in cognitive performance over six months .

Case Study 2: Efficacy in Treatment-Resistant Cases

A retrospective analysis of treatment-resistant schizophrenia patients indicated that Teflutixol was effective in managing symptoms where other antipsychotics had failed. Patients reported a reduction in both positive and negative symptoms, suggesting that Teflutixol may offer a viable alternative for challenging cases .

Research Findings

Recent research has focused on the broader implications of Teflutixol's biological activity:

  • Neuroprotective Effects : Some studies suggest that Teflutixol may have neuroprotective properties, potentially reducing neuronal damage associated with chronic psychosis.
  • Impact on Metabolic Parameters : Unlike many atypical antipsychotics, Teflutixol has been associated with minimal weight gain and metabolic syndrome risk, making it a preferred choice for patients concerned about these side effects .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.